

Atto 565 NHS Ester: A Technical Guide to Solubility and Handling

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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This in-depth technical guide provides comprehensive information on the solubility, handling, and application of **Atto 565 NHS ester**, a fluorescent label widely used in life sciences for labeling proteins, DNA, and other biomolecules.

Core Properties and Handling

Atto 565 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a range of applications including high-sensitivity detection and single-molecule work.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups on biomolecules, forming a stable amide bond.^{[1][3][4]}

Solubility and Storage

Proper dissolution and storage of **Atto 565 NHS ester** are critical to maintaining its reactivity and preventing degradation. The dye is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.^[5] It is important to use anhydrous and amine-free solvents to prepare stock solutions, as the NHS ester is highly susceptible to hydrolysis in the presence of water or reaction with amine-containing impurities.^{[1][4]} Stock solutions in high-quality anhydrous solvents can be stored at -20°C, protected from light and moisture, for an extended period.^{[3][4][6]} However, for optimal reactivity, it is recommended to prepare fresh solutions immediately before use.^{[4][6]}

Upon receipt, the solid **Atto 565 NHS ester** should be stored at -20°C, protected from light and moisture.^{[1][4]} Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.^[1] When stored correctly, the solid product is stable for at least three years.^[1]

Quantitative Data Summary

The key photophysical and chemical properties of **Atto 565 NHS ester** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	708.11 g/mol	^{[1][7][8]}
Excitation Maximum (λ_{ex})	563-564 nm	^{[2][8]}
Emission Maximum (λ_{em})	590-592 nm	^{[2][8]}
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	^{[2][8]}
Fluorescence Quantum Yield (Φ)	90%	^{[2][8]}
Fluorescence Lifetime (τ)	4.0 ns	^{[2][8]}
Recommended Solvents	DMF, DMSO, Acetonitrile	^{[1][5]}
Recommended Storage	-20°C (solid and stock solutions)	^{[1][3][4]}

Experimental Protocols

Protein Labeling with Atto 565 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with **Atto 565 NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- **Atto 565 NHS ester**

- Protein of interest in an amine-free buffer (e.g., PBS)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Anhydrous DMF or DMSO
- Gel filtration column (e.g., Sephadex G-25)
- Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

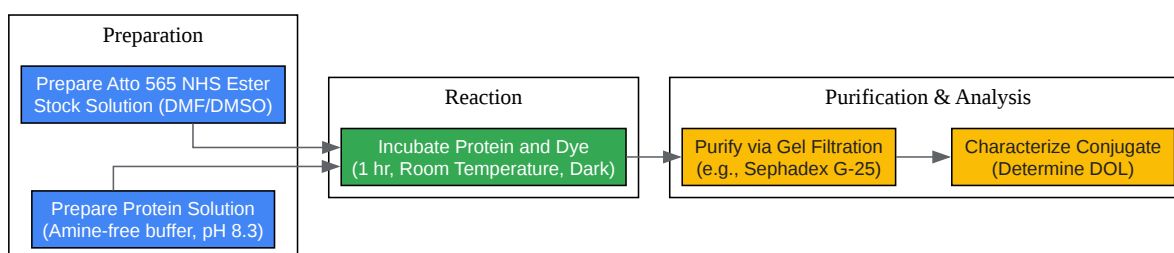
- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[\[6\]](#)
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[\[6\]](#)[\[9\]](#) If necessary, dialyze the protein against an appropriate amine-free buffer.[\[3\]](#)[\[6\]](#)
- Dye Preparation:
 - Immediately before use, prepare a stock solution of **Atto 565 NHS ester** in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[\[6\]](#)[\[10\]](#)
- Labeling Reaction:
 - Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 5- to 15-fold molar excess of the dye over the protein.[\[3\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[11\]](#) For some proteins, an incubation time of up to 18 hours may be necessary.[\[9\]](#)
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[\[3\]](#)[\[6\]](#)

- The first colored band to elute from the column is the labeled protein conjugate.[6]
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (564 nm).[3][11]

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling and purification process.

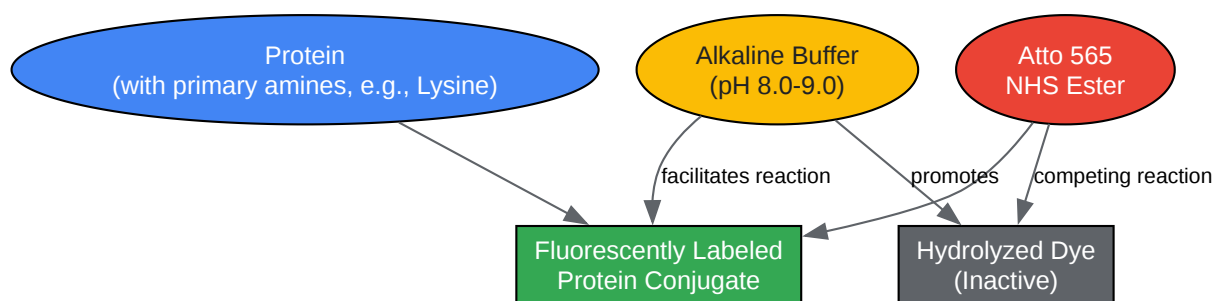


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Caption: Workflow for labeling proteins with **Atto 565 NHS ester**.

Logical Relationship of Labeling Reaction Components

This diagram outlines the chemical principles of the labeling reaction.



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Caption: Key components and reactions in the labeling process.

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